molecular formula C10H10O4 B118680 Methyl 5-acetylsalicylate CAS No. 16475-90-4

Methyl 5-acetylsalicylate

Cat. No.: B118680
CAS No.: 16475-90-4
M. Wt: 194.18 g/mol
InChI Key: XLSMGNNWSRNTIQ-UHFFFAOYSA-N
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Description

Methyl 5-acetylsalicylate is an organic compound with the molecular formula C10H10O4. It is a derivative of salicylic acid and is known for its applications in various fields, including pharmaceuticals and food flavorings. The compound is characterized by its white to light yellow-orange crystalline powder form and has a molecular weight of 194.18 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-acetylsalicylate can be synthesized by heating a solution of 5-acetyl-2-hydroxybenzoic acid and sulfuric acid in methanol for 24 hours. This method yields the compound with an 82% efficiency .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the esterification of 5-acetylsalicylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetylsalicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of 5-acetylsalicylic acid.

    Reduction: Formation of 5-(hydroxymethyl)salicylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

Methyl 5-acetylsalicylate has been extensively studied for its potential applications:

Pharmaceuticals

  • Analgesic and Anti-inflammatory Properties : Similar to acetylsalicylic acid (aspirin), this compound exhibits anti-inflammatory and analgesic effects. It is utilized as an active pharmaceutical ingredient (API) in formulations for pain relief, particularly for headaches, muscle aches, and arthritis .
  • Intermediate in Drug Synthesis : It plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, including Salbutamol Sulphate, which is used for treating asthma and other respiratory conditions .

Food Industry

  • Flavoring Agent : this compound is employed as a flavoring agent due to its pleasant aroma. It is commonly found in perfumes, soaps, and other personal care products .

Agricultural Research

  • Induction of Disease Resistance : Recent studies have shown that preharvest applications of methyl salicylate can enhance the resistance of grape cultivars to Botrytis cinerea spoilage. This application led to improved berry quality attributes and increased levels of bioactive compounds .

Case Study 1: Pharmaceutical Development

In a study focused on the synthesis of α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone, this compound was identified as a critical intermediate. The synthesis involved acetylation of methyl salicylate followed by a condensation reaction with α-bromo-γ-butyrolactone, demonstrating its utility in complex organic synthesis.

Case Study 2: Agricultural Application

A research investigation evaluated the effects of methyl salicylate on grape quality and disease resistance. The application of this compound at specific concentrations resulted in enhanced antioxidant enzyme activity and reduced decay incidence due to Botrytis cinerea, showcasing its potential benefits in agricultural practices .

Comparison with Similar Compounds

    Methyl salicylate:

    Acetylsalicylic acid (Aspirin): A well-known analgesic and anti-inflammatory agent with a similar mechanism of action.

Uniqueness: Methyl 5-acetylsalicylate is unique due to its specific structural modifications, which confer distinct physical and chemical properties. Unlike methyl salicylate, it has an additional acetyl group, which enhances its stability and modifies its reactivity. Compared to acetylsalicylic acid, it has a methyl ester group, which affects its solubility and bioavailability .

Biological Activity

Methyl 5-acetylsalicylate (CAS 16475-90-4) is a chemical compound that exhibits various biological activities, particularly in the fields of analgesia, anti-inflammation, and potential antimicrobial effects. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

This compound is a white to light yellow-orange crystalline powder with the molecular formula C10H10O4C_{10}H_{10}O_{4} and a molecular weight of approximately 194.186g/mol194.186\,g/mol . It is soluble in methanol and is primarily used in food flavorings and preservatives, as well as in pharmaceutical applications for its therapeutic effects.

1. Analgesic and Anti-inflammatory Effects

This compound has been reported to provide relief from headaches, muscle pain, and joint aches. Its efficacy in reducing fever and inflammation makes it useful for treating conditions such as rheumatoid arthritis and rheumatic fever . The compound acts similarly to aspirin by inhibiting cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling.

2. Antiplatelet Activity

A study comparing the effects of topical methyl salicylate to oral aspirin demonstrated that both significantly decreased platelet aggregation in healthy volunteers. The study involved a randomized, blinded crossover design where subjects either ingested aspirin or applied methyl salicylate topically. Both treatments resulted in statistically significant reductions in platelet aggregation, suggesting that methyl salicylate can be an effective alternative for patients unable to tolerate oral medications .

3. Antimicrobial Properties

Research indicates that this compound may exhibit antibacterial activity against both gram-positive and gram-negative bacteria. A synthesis study explored combining this compound with other reactive agents to enhance its antibacterial properties against resistant strains . The synthesis aimed to create a hybrid compound with improved stability and reactivity, potentially leading to new antibiotic formulations.

Case Study 1: Antimicrobial Efficacy

In an experimental setup, researchers evaluated the antibacterial efficacy of this compound against Campylobacter jejuni and Salmonella enterica. The results indicated zones of inhibition that suggest potential use in treating infections caused by these pathogens. The study highlighted the need for further research into the mechanisms by which this compound exerts its antimicrobial effects .

Summary of Findings

PropertyDescription
Chemical Formula C10H10O4C_{10}H_{10}O_{4}
Molecular Weight 194.186g/mol194.186\,g/mol
Solubility Soluble in methanol
Primary Uses Food flavoring, preservative, analgesic
Biological Activities Anti-inflammatory, analgesic, antimicrobial

Properties

IUPAC Name

methyl 5-acetyl-2-hydroxybenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSMGNNWSRNTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167807
Record name Methyl 5-acetylsalicylate
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16475-90-4
Record name Benzoic acid, 5-acetyl-2-hydroxy-, methyl ester
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Record name Methyl 5-acetylsalicylate
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Record name METHYL 5-ACETYLSALICYLATE
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Synthesis routes and methods

Procedure details

A solution of 75 g. (0.5 m.) of methyl salicylate in 200 ml. of tetrachloroethylene is cooled in an ice bath and treated with a solution of 40 g. (0.5 m.) of acetyl chloride in 200 ml. of tetrachloroethylene. To the chilled mixture is added 133 g. (1.0 m.) of aluminum chloride over a fifteen minute period, maintaining the temperature below 25° C. After the adddition is completed the mixture is stirred for 4 hours at 25° C. and then poured into ice water. The organic layer is separated, washed with water and saturated aqueous sodium bicarbonate solution, dried and evaporated. The residual oil is crystallized from hexane to give methyl 5-acetylsalicylate, m.p. 60°-62° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 5-acetylsalicylate in the synthesis of α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone?

A1: this compound serves as a crucial intermediate in the synthesis of α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone []. The synthesis starts from Methyl Salicylate, which undergoes acetylation to form this compound. This intermediate then undergoes a condensation reaction with α-bromo-γ-butyrolactone to yield the final product.

Q2: Are there alternative synthetic routes to α-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-γ-butyrolactone that don't use this compound?

A2: While the provided research article [] focuses on a specific synthetic route utilizing this compound, it's possible that alternative synthetic pathways exist. Exploration of alternative routes would necessitate further research and investigation beyond the scope of this specific article.

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